molecular formula C15H10FN3O3 B2942489 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate CAS No. 453520-66-6

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate

Cat. No.: B2942489
CAS No.: 453520-66-6
M. Wt: 299.261
InChI Key: IMPNFVDJISMDQR-UHFFFAOYSA-N
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Description

The (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate is a chemical compound offered for research and experimental applications. While specific biological data for this exact ester derivative is not widely published in the available literature, it shares a core structural motif with 1,2,3-benzotriazin-4(3H)-one derivatives, which are recognized as versatile intermediates in organic and medicinal chemistry . Benzotriazinone-based compounds are frequently investigated for their potential pharmacological properties. Research on analogous structures has demonstrated significant biological activities, including promising cytotoxic effects against human liver carcinoma (HepG2) cell lines and antibacterial activity . These activities are often explored through structure-activity relationship (SAR) studies, where esters like this compound may serve as key intermediates for the synthesis of more complex molecules, such as hydrazides and dipeptides, for biological screening . The presence of the 3-fluorobenzoate group may influence the compound's physicochemical properties, such as its lipophilicity and membrane permeability, which are critical parameters in drug discovery . This product is intended for use by qualified researchers in laboratory settings. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPNFVDJISMDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate typically involves the condensation of 3-fluorobenzoic acid with a benzotriazine derivative. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage . The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies .

Industry

Industrially, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between “(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate” and analogous compounds:

Compound Name Core Heterocycle Substituent(s) Key Functional Groups Reference
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate 1,2,3-Benzotriazin-4(3H)-one 3-Fluorobenzoate ester Amide-like N-H, ester, fluorine
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate 1,3,5-Triazine Bromophenol, methoxyphenol Triazine, ester, aldehyde
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate Isoxazole 3-Methylisoxazole, phenethoxy Ester, ether
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine Fluorophenyl, chromen-4-one Sulfonamide, fluorine

Key Observations:

  • Fluorine substitution at the benzoate position enhances electronegativity and lipophilicity, a feature shared with the fluorophenyl-chromenone derivative in .

Physicochemical Properties

  • Lipophilicity (LogP): The 3-fluorobenzoate group likely increases LogP compared to non-fluorinated esters (e.g., methyl benzoates in ), improving membrane permeability.
  • Solubility: The benzotriazinone’s polar N-H and carbonyl groups may enhance aqueous solubility relative to purely aromatic systems like triazines .
  • Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, as seen in fluorinated chromenones , suggesting the target compound may exhibit prolonged half-life.

Bioactivity Comparisons

  • Kinase Inhibition: Benzotriazinones are known to inhibit kinases via interaction with ATP-binding pockets . The fluorobenzoate moiety may further modulate selectivity, similar to fluorophenyl groups in pyrazolopyrimidine inhibitors .
  • Antimicrobial Potential: Fluorinated benzoates (e.g., ) often exhibit enhanced antimicrobial activity due to improved cellular uptake. The benzotriazinone core may synergize with this effect, as nitrogen heterocycles disrupt microbial enzymes .
  • Toxicity Profile: Fluorinated compounds generally show lower acute toxicity compared to halogenated analogs (e.g., bromophenols in ), though chronic effects require further study .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate is a derivative of benzotriazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate
  • Molecular Formula : C16H10F3N3O3
  • Molecular Weight : 366.27 g/mol
  • CAS Number : 866917

Benzotriazine derivatives exhibit various mechanisms of action that contribute to their biological activity:

  • Antimicrobial Activity : Compounds in this class have shown significant efficacy against a range of bacteria and fungi. The presence of the benzotriazine moiety enhances their interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Anticancer Properties : Studies indicate that benzotriazine derivatives can inhibit tumor growth through several pathways:
    • Induction of apoptosis in cancer cells.
    • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
    • Disruption of DNA replication processes in rapidly dividing cells.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 breast cancer cells
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
Enzyme InhibitionInhibits COX-2 and LOX enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several benzotriazine derivatives, including (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate. The compound demonstrated significant activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Further molecular docking studies suggested strong binding affinity to key proteins involved in cell cycle regulation.

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